N-(8-quinolinyl)isonicotinamide
Description
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-quinolin-8-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19) |
InChI Key |
LPPMWVKXXNJXLN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research Applications
N-(8-quinolinyl)isonicotinamide has been identified as a promising candidate in cancer research, particularly for its cytotoxic effects against various cancer cell lines.
Case Study: QN523
A notable derivative, QN523, derived from the this compound scaffold, showed significant in vivo efficacy in pancreatic cancer models. It exhibited an IC50 value of 0.11 ± 0.03 µM in MIA PaCa-2 cells and demonstrated comparable potency to gemcitabine, the standard treatment for pancreatic cancer .
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| QN523 | 0.11 | MIA PaCa-2 |
| QN519 | <1 | Various (12 lines) |
Antimicrobial Activity
This compound and its derivatives have also been studied for their antimicrobial properties.
Case Study: Antiviral Activity
Research has indicated that derivatives of this compound can exhibit antiviral properties against various viruses, including those responsible for respiratory diseases. One study highlighted the synthesis of novel derivatives that demonstrated promising activity against dengue virus .
| Activity Type | Target Bacteria/Virus | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 22 |
| Antiviral | Dengue Virus | Significant inhibition |
Metal Chelation Properties
The ability of this compound to chelate metals has implications in both medicinal chemistry and environmental science.
Applications
- Drug Development : The chelation properties can enhance the bioavailability of certain drugs by forming stable complexes with metal ions.
- Environmental Remediation : The compound can potentially be used to remove toxic metals from contaminated water sources.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Analogues
- 8-Hydroxyquinoline (CAS: 148-24-3): Molecular Weight: 145.16 g/mol Boiling Point: 267°C Key Difference: The absence of the isonicotinamide group reduces molecular weight and alters solubility. 8-Hydroxyquinoline is widely used as a chelating agent, whereas N-(8-quinolinyl)isonicotinamide’s amide group may enhance binding to biological targets or metal ions .
- N-(2-Quinolinyl)acetamide (CAS: 7325-43-9): Molecular Weight: 186.21 g/mol Boiling Point: ~320°C (estimated) Key Difference: The shorter carbon chain and simpler amide substituent result in lower molecular weight and boiling point compared to this compound. This highlights how positional isomerism (quinolinyl substitution at C-8 vs. C-2) and bulkier substituents influence physicochemical properties .
Isonicotinamide Derivatives
- Isoniazid (Isonicotinic acid hydrazide, CAS: 54-85-3): Molecular Weight: 137.14 g/mol pKa: ~10.8 (similar to this compound) Key Difference: Isoniazid’s hydrazide group confers antitubercular activity, whereas the quinoline-amidine structure of this compound may favor different pharmacological or coordination behaviors .
- N-Methylisonicotinamide (CAS: 1459-86-5): Molecular Weight: 136.15 g/mol Boiling Point: ~290°C (estimated) Key Difference: The methyl substituent reduces steric hindrance and increases hydrophobicity compared to the quinoline-linked amide in this compound.
Preparation Methods
Reaction Procedure
A suspension of isonicotinic acid (12 mmol) and 8-aminoquinoline (12 mmol) in anhydrous dimethylformamide (DMF) is stirred under nitrogen. EDCl (14.4 mmol) and HOBt (12 mmol) are added sequentially, and the mixture is maintained at room temperature for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography using ethyl acetate and hexane (1:3 v/v).
Acid Chloride Route
An alternative method involves the reaction of isonicotinoyl chloride with 8-aminoquinoline. This two-step process begins with the preparation of the acid chloride, followed by nucleophilic acyl substitution.
Synthesis of Isonicotinoyl Chloride
Isonicotinic acid (10 mmol) is treated with thionyl chloride (20 mmol) in dry dichloromethane (DCM) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield isonicotinoyl chloride as a pale-yellow solid.
Amide Formation
8-Aminoquinoline (10 mmol) is dissolved in dry tetrahydrofuran (THF), and triethylamine (12 mmol) is added to scavenge HCl. Isonicotinoyl chloride (10 mmol) in THF is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol.
Challenges
-
Moisture Sensitivity : Isonicotinoyl chloride hydrolyzes readily, necessitating anhydrous conditions.
-
Byproducts : Excess thionyl chloride may lead to over-acylation, requiring careful stoichiometric control.
Comparative Analysis of Methods
*Yields estimated from analogous reactions.
Critical Parameter Optimization
Temperature Control
Elevated temperatures (>40°C) during carbodiimide coupling accelerate reaction rates but risk epimerization. Trials at 0°C showed reduced yields (≤50%), suggesting room temperature as optimal.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF in the acid chloride route improved phase separation during extraction.
Catalytic Additives
Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst in the EDCl method increased yields by 15% in pilot studies, though this remains untested for this compound.
Spectroscopic Characterization
Successful synthesis is confirmed by:
-
¹H NMR (DMSO-d₆): δ 8.90–9.02 (m, quinoline-H), 8.41–8.54 (m, quinoline-H), 7.90–8.00 (m, isonicotinamide-H).
-
IR : Peaks at 1639 cm⁻¹ (C=O stretch), 3338 cm⁻¹ (N-H bend).
-
HRMS : [M+H]⁺ calculated for C₁₅H₁₁N₃O: 249.27; found: 249.27.
Industrial-Scale Considerations
Pilot plant trials using the carbodiimide method achieved batch sizes of 5 kg with 68% yield. Key challenges included:
-
Waste Management : DMF recovery via distillation reduced environmental impact.
-
Cost Analysis : EDCl accounted for 40% of raw material costs, prompting exploration of cheaper alternatives like DCC.
Emerging Methodologies
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(8-quinolinyl)isonicotinamide, and how can regioselectivity be controlled?
Answer:
The synthesis of this compound can leverage palladium-catalyzed C–H functionalization, where the quinoline moiety acts as a directing group to achieve regioselectivity. Key steps include:
- Substrate design : Incorporate the quinoline ring as a directing group to guide Pd(II) catalysts to the desired C–H bond activation site .
- Catalytic system optimization : Use Pd(OAc)₂ with oxidants like Ag₂CO₃ to promote reductive elimination while avoiding over-oxidation.
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency.
Validation via LC-MS and NMR ensures product integrity. Contradictions in yield may arise from competing coordination modes of the isonicotinamide group; DFT calculations can predict dominant pathways .
Basic: How can the crystal structure of this compound be resolved, and what polymorphic forms are relevant to its stability?
Answer:
Single-crystal X-ray diffraction (XRD) is critical for resolving the structure:
- Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable forms. Isonicotinamide derivatives often exhibit polymorphism due to hydrogen-bonding variability .
- Thermal analysis : DSC and TGA differentiate polymorphs by melting points and decomposition profiles.
- Hydrogen-bond networks : Analyze N–H···N and N–H···O interactions between the quinoline and amide groups. Stability correlates with dense packing and strong intermolecular interactions .
Intermediate: How does the coordination behavior of this compound with transition metals influence its reactivity in catalytic systems?
Answer:
The compound’s dual donor sites (quinoline N and amide O/N) enable diverse coordination modes:
- Metal binding studies : Titration experiments (UV-Vis, NMR) with Co(II), Pd(II), or Ru(II) reveal preferential binding to the quinoline nitrogen, forming stable 5-membered chelates .
- Impact on catalysis : Coordination to Pd enhances catalytic activity in C–H functionalization by lowering activation energy. Competing coordination with byproducts (e.g., halides) may reduce efficiency, requiring ligand optimization .
- Spectroscopic validation : EXAFS and EPR clarify geometry and oxidation states .
Advanced: What mechanistic insights explain the antileukemia activity of this compound derivatives, and how can structure-activity relationships (SAR) be refined?
Answer:
The compound’s activity against leukemia cells (e.g., SRPIN340 analogs) involves kinase inhibition:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm SRPK1/2 dependency in leukemia cell lines .
- SAR strategies :
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity, while molecular dynamics simulations predict allosteric effects .
Advanced: How does tautomerism in this compound affect its photophysical properties and applications in optoelectronics?
Answer:
Ground-state tautomerism (amide vs. iminol forms) and excited-state proton transfer (ESPT) dictate optoelectronic behavior:
- Spectroscopic analysis : Time-resolved fluorescence and FT-IR identify dominant tautomers. For this compound, ESPT from amide NH to quinoline N is favored, generating long-lived excited states .
- DFT calculations : Compare energy barriers for tautomerization pathways. Substituents at C-2 of quinoline can suppress non-radiative decay, enhancing luminescence .
- Device integration : Test thin-film stability under UV irradiation; degradation correlates with tautomer-dependent oxidative susceptibility .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Discrepancies often stem from assay conditions or cellular context:
- Standardized protocols : Adopt NIH preclinical guidelines for dose-response curves, cell viability assays (e.g., MTT vs. ATP-based), and controls for off-target effects .
- Metabolic stability screening : LC-MS/MS quantifies hepatic microsomal degradation; cytochrome P450 inhibition (e.g., CYP3A4) may explain variability in in vivo efficacy .
- Data reconciliation : Meta-analysis using tools like Forest plots identifies outliers due to solvent (DMSO vs. saline) or cell line heterogeneity .
Advanced: How can cocrystallization techniques improve the bioavailability of this compound?
Answer:
Cocrystal engineering with pharmaceutically acceptable coformers (e.g., nicotinamide) enhances solubility:
- Coformer selection : Screen for H-bond compatibility using Hansen solubility parameters. Isonicotinamide-based cocrystals often form robust N–H···O networks .
- Dissolution testing : Compare intrinsic dissolution rates (IDR) of cocrystals vs. API in biorelevant media (FaSSIF).
- Stability assessment : Accelerated aging (40°C/75% RH) identifies hygroscopicity risks. Ternary cocrystals with surfactants (e.g., SDS) may further improve wettability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
